4-(2,4-dichlorophenoxy)-N-(2,6-dimethylphenyl)butanamide
Overview
Description
4-(2,4-dichlorophenoxy)-N-(2,6-dimethylphenyl)butanamide is an organic compound that belongs to the class of phenoxy herbicides. These compounds are widely used in agriculture to control broadleaf weeds. The structure of this compound includes a butanamide backbone with two aromatic rings substituted with chlorine and methyl groups, respectively.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-dichlorophenoxy)-N-(2,6-dimethylphenyl)butanamide typically involves the reaction of 2,4-dichlorophenol with 4-chlorobutyryl chloride to form an intermediate, which is then reacted with 2,6-dimethylaniline to yield the final product. The reaction conditions often require the use of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production with considerations for cost, efficiency, and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-(2,4-dichlorophenoxy)-N-(2,6-dimethylphenyl)butanamide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.
Scientific Research Applications
4-(2,4-dichlorophenoxy)-N-(2,6-dimethylphenyl)butanamide has several applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity of phenoxy herbicides.
Biology: Researchers use it to investigate the effects of herbicides on plant physiology and biochemistry.
Medicine: Studies explore its potential as a lead compound for developing new pharmaceuticals.
Industry: It is employed in the formulation of herbicidal products for agricultural use.
Mechanism of Action
The mechanism of action of 4-(2,4-dichlorophenoxy)-N-(2,6-dimethylphenyl)butanamide involves the inhibition of specific enzymes in plants, leading to the disruption of essential metabolic pathways. The compound targets the auxin receptors, mimicking the natural plant hormone auxin, which results in uncontrolled growth and eventually the death of the plant.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid: Another widely used phenoxy herbicide with a similar mode of action.
MCPA (2-methyl-4-chlorophenoxyacetic acid): A phenoxy herbicide used to control broadleaf weeds.
Dicamba (3,6-dichloro-2-methoxybenzoic acid): A benzoic acid derivative with herbicidal properties.
Uniqueness
4-(2,4-dichlorophenoxy)-N-(2,6-dimethylphenyl)butanamide is unique due to its specific substitution pattern on the aromatic rings, which can influence its reactivity and biological activity. This makes it a valuable compound for studying structure-activity relationships in herbicides.
Properties
IUPAC Name |
4-(2,4-dichlorophenoxy)-N-(2,6-dimethylphenyl)butanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19Cl2NO2/c1-12-5-3-6-13(2)18(12)21-17(22)7-4-10-23-16-9-8-14(19)11-15(16)20/h3,5-6,8-9,11H,4,7,10H2,1-2H3,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCYOMUOPCHYFEX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Cl2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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